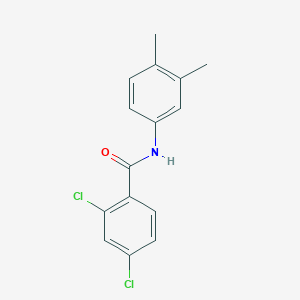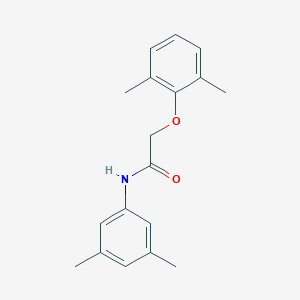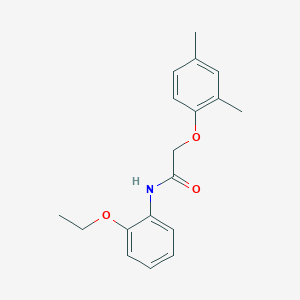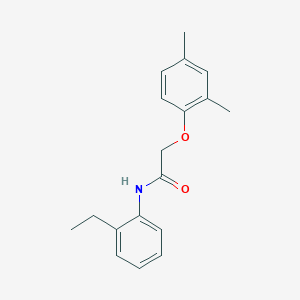![molecular formula C15H18BrNO B311971 Benzamide, 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-](/img/structure/B311971.png)
Benzamide, 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]- is an organic compound with a complex structure that includes a bromine atom, a cyclohexene ring, and a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]- typically involves the reaction of 4-bromobenzoyl chloride with 2-(1-cyclohexen-1-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzamide, 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The cyclohexene ring can be oxidized to form a cyclohexanone derivative or reduced to form a cyclohexane derivative.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the cyclohexene ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the cyclohexene ring.
Major Products Formed
Substitution Products: Compounds where the bromine atom is replaced by other functional groups.
Oxidation Products: Cyclohexanone derivatives.
Reduction Products: Cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Benzamide, 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzamide, 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]- depends on its interaction with specific molecular targets. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The cyclohexene ring and benzamide group play crucial roles in the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-fluorobenzamide
- 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide
Uniqueness
Benzamide, 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]- is unique due to its specific combination of a bromine atom, a cyclohexene ring, and a benzamide group. This combination imparts distinct chemical properties and reactivity patterns that differentiate it from similar compounds. The presence of the bromine atom allows for further functionalization through substitution reactions, while the cyclohexene ring provides a site for oxidation and reduction reactions.
Propiedades
Fórmula molecular |
C15H18BrNO |
|---|---|
Peso molecular |
308.21 g/mol |
Nombre IUPAC |
4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C15H18BrNO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H,17,18) |
Clave InChI |
OTTNWIHSQOUADU-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)Br |
SMILES canónico |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B311901.png)








